4-Benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole: Comprehensive Structural, Synthetic, and Pharmacological Profiling
4-Benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole: Comprehensive Structural, Synthetic, and Pharmacological Profiling
Executive Summary
The 1,2,4-triazole scaffold is a privileged structure in modern medicinal chemistry and agrochemical development, acting as a robust bioisostere for amides, esters, and carboxylic acids[1]. Among its highly functionalized derivatives, 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole (CAS: 1087784-57-3) stands out as a highly versatile building block. By combining the lipophilic anchoring of a benzyl group, the metabolic resistance of a cyclopropyl moiety, and the electronic reactivity of a chlorine atom, this compound serves as a critical intermediate for synthesizing advanced therapeutics and crop protection agents[2],[3].
This technical guide provides an in-depth analysis of its physicochemical properties, structural biology, and validated synthetic methodologies.
Chemical Identity & Physicochemical Profile
Understanding the baseline physicochemical properties of 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole is essential for predicting its behavior in both synthetic workflows and biological systems. The data below summarizes its core identity[2].
| Property | Value |
| Chemical Name | 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole |
| CAS Registry Number | 1087784-57-3 |
| Molecular Formula | C₁₂H₁₂ClN₃ |
| Molecular Weight | 233.70 g/mol |
| SMILES String | ClC1=NN=C(C2CC2)N1CC3=CC=CC=C3 |
| Purity (Commercial Standard) | ≥95% |
| Storage Conditions | Sealed in dry, 2-8°C |
| Structural Class | Aromatic nitrogen heterocycle |
Structural Biology & Pharmacophore Analysis
The specific substitution pattern on the 1,2,4-triazole core is not arbitrary; it is a meticulously designed pharmacophore intended to optimize binding affinity and pharmacokinetic stability[1],[4].
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1,2,4-Triazole Core: Provides structural rigidity, a high dipole moment, and acts as a potent hydrogen-bond acceptor/donor system. It is highly resistant to metabolic cleavage[1].
-
4-Benzyl Group (N4 Position): Imparts significant lipophilicity, enhancing membrane permeability. The aromatic ring is capable of
stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in target binding pockets. -
5-Cyclopropyl Group (C5 Position): Cyclopropyl rings are classic bioisosteres for linear alkyl chains. They provide necessary steric bulk to properly orient the molecule within a receptor while significantly reducing the molecule's susceptibility to Cytochrome P450 (CYP450)-mediated aliphatic oxidation.
-
3-Chloro Substituent (C3 Position): The halogen atom increases the overall metabolic stability of the heterocycle. More importantly, from a synthetic perspective, the C3-chloro group is an excellent leaving group, making this molecule a prime candidate for late-stage functionalization via Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling reactions[5].
Fig 1: Pharmacophore interaction model highlighting the functional roles of each substituent.
Mechanistic Synthesis Pathway
The direct electrophilic chlorination of a fully formed 1,2,4-triazole ring is highly inefficient due to the electron-deficient nature of the heterocycle. Therefore, the synthesis of 3-chloro-1,2,4-triazoles relies on an indirect, two-stage approach: the formation of a 1,2,4-triazole-3-thiol intermediate, followed by oxidative desulfurative chlorination[5],[6].
-
Alkaline Cyclization: The triazole core is assembled by reacting cyclopropanecarbohydrazide with benzyl isothiocyanate. This forms a thiosemicarbazide intermediate, which undergoes intramolecular cyclodehydration in an alkaline medium to yield 4-benzyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol[6],[7].
-
Oxidative Chlorination: The thiol (or its thione tautomer) is subjected to oxidative conditions using chlorine gas in an acidic aqueous medium. This process oxidizes the sulfur atom, transforming it into an excellent leaving group, which is subsequently displaced by chloride ions to yield the final 3-chloro derivative[5],[8].
Fig 2: Two-step synthetic workflow for 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole.
Experimental Methodologies
The following protocols are designed as self-validating systems, ensuring that causality is understood and verifiable at each step.
Protocol 1: Synthesis of 4-Benzyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol
Causality: The alkaline medium is strictly required to drive the thermodynamically favored intramolecular ring closure of the thiosemicarbazide intermediate into the triazole core[6].
Step-by-Step Procedure:
-
Initiation: Dissolve cyclopropanecarbohydrazide (1.0 eq) in absolute ethanol.
-
Condensation: Add benzyl isothiocyanate (1.05 eq) dropwise at room temperature. Stir for 2 hours.
-
Cyclization: Add a 2M aqueous NaOH solution to the mixture and heat to reflux for 6–8 hours.
-
Precipitation: Cool the reaction to room temperature and carefully acidify with 2M HCl to pH 3–4. Filter the resulting precipitate, wash with cold distilled water, and dry under vacuum.
-
Self-Validation Check: Monitor the reaction via TLC (DCM:MeOH 9:1). The final product must exhibit a characteristic thione C=S stretch (~1260 cm⁻¹) or thiol S-H stretch (~2550 cm⁻¹) in FTIR, confirming successful cyclization.
Protocol 2: Oxidative Chlorination to the Target Compound
Causality: Maintaining a strict low-temperature environment (<10 °C) is critical. Higher temperatures will lead to the over-oxidation of the thiol into a sulfonyl chloride (—SO₂Cl) or trigger the formation of explosive diazonium-like side products[5],[8].
Step-by-Step Procedure:
-
Preparation: Suspend the thiol intermediate (1.0 eq) from Protocol 1 in a mixture of glacial acetic acid and water (4:1 v/v).
-
Thermal Control: Submerge the reaction flask in an ice-salt bath and cool the suspension to 0–5 °C.
-
Oxidation: Slowly bubble chlorine gas (Cl₂) through the suspension for 1–2 hours, strictly maintaining the internal temperature below 10 °C. The suspension will transition into a clear solution before a new precipitate begins to form.
-
Quenching: Purge the system with nitrogen gas to expel excess Cl₂. Pour the reaction mixture over crushed ice and extract three times with dichloromethane (DCM).
-
Workup: Wash the combined organic layers with saturated aqueous NaHCO₃ followed by brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure 4-benzyl-3-chloro-5-cyclopropyl-4H-1,2,4-triazole[2].
-
Self-Validation Check: The successful conversion is confirmed by the disappearance of the C=S/S-H stretch in FTIR and the appearance of a distinct C-Cl stretch (~700–750 cm⁻¹). LC-MS must show a characteristic isotopic pattern (3:1 ratio for ³⁵Cl/³⁷Cl) at m/z 234.07 for[M+H]⁺.
References
1.[2] ChemScene. 4-Benzyl-3-chloro-5-cyclopropyl-4h-1,2,4-triazole. Retrieved from 2.[1] National Center for Biotechnology Information (PMC). An insight on medicinal attributes of 1,2,4-triazoles. Retrieved from 3.[3] European Patent Office. NOVEL HETEROARYL-TRIAZOLE AND HETEROARYL-TETRAZOLE COMPOUNDS AS PESTICIDES. Retrieved from 4.[4] MDPI. 1,2,4-Triazoles as Important Antibacterial Agents. Retrieved from 5.[5] Benchchem. 1-Chloro-1H-1,2,4-triazole CAS 21034-55-9. Retrieved from 6.[8] Google Patents. US7919629B2 - Sulphonyl-1,2,4-triazole salts. Retrieved from 7.[6] Zaporizhzhia State Medical University. Synthesis methods of 1,2,4-triazole-3-thiones: review. Retrieved from 8.[7] National Center for Biotechnology Information (PMC). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from
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